4-Bromomethyl-1,2-dinitrobenzene

Descripción general

Descripción

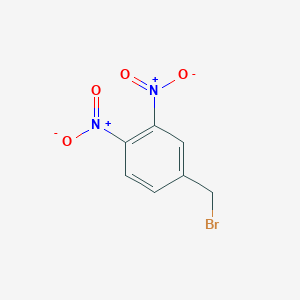

4-Bromomethyl-1,2-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and two nitro groups. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-1,2-dinitrobenzene typically involves a multi-step process:

Nitration: The benzene ring is first nitrated to introduce nitro groups. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromomethyl-1,2-dinitrobenzene undergoes several types of chemical reactions:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, mild heating.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products

Substitution: Corresponding substituted benzene derivatives.

Reduction: 4-Bromomethyl-1,2-diaminobenzene.

Oxidation: 4-Carboxymethyl-1,2-dinitrobenzene.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

One of the primary applications of 4-bromomethyl-1,2-dinitrobenzene is in the synthesis of other chemical compounds. It is commonly used as a precursor for the preparation of 2,4-dinitrophenol through treatment with potassium superoxide (KO) in a crown ether complex dissolved in benzene . This reaction pathway is crucial for generating compounds used in various biochemical assays.

Biochemical Assays

This compound serves as a substrate in biochemical assays, particularly for measuring protein concentrations and enzyme activities. For instance, it is utilized in glutathione S-transferase (GST) assays to determine the activity of this enzyme in biological samples such as chicken and rat prostaglandin D2 synthase (PGDS) . The ability to quantify GST activity is vital for studies related to detoxification processes and drug metabolism.

Anticancer Research

Recent studies have explored the potential of derivatives of this compound as anticancer agents. For example, lipid-modified Smac mimics synthesized using this compound demonstrated promising results against human metastatic breast cancer cells (MDA-MB-231). These analogs showed favorable pharmacokinetics and significant tumor growth delay in murine models . The modification of Smac mimics with lipids has been suggested to enhance their bioactivity compared to non-lipidated counterparts.

Data Tables

Here are some summarized data tables highlighting key applications and findings related to this compound:

Case Study 1: Glutathione S-transferase Activity

In a controlled laboratory setting, researchers utilized this compound as a substrate for GST assays. The results indicated that variations in substrate concentration directly affected enzyme activity measurements, providing insights into the detoxification mechanisms of various biological systems.

Case Study 2: Anticancer Efficacy

A study focused on the synthesis of lipid-conjugated Smac mimics derived from this compound demonstrated that these compounds exhibited dose-dependent anticancer effects when tested on MDA-MB-231 cells. The most effective derivative showed a tumor growth delay of approximately 11 days at higher doses .

Mecanismo De Acción

The mechanism of action of 4-Bromomethyl-1,2-dinitrobenzene involves its reactive bromomethyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The nitro groups can undergo redox reactions, making the compound useful in electrochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dibromobenzene: Similar structure but with two bromine atoms instead of bromomethyl and nitro groups.

1,2-Dinitrobenzene: Lacks the bromomethyl group, making it less reactive in substitution reactions.

4-Bromomethyl-1,3-dinitrobenzene: Positional isomer with different reactivity and properties.

Uniqueness

4-Bromomethyl-1,2-dinitrobenzene is unique due to the combination of its bromomethyl and nitro groups, which confer distinct reactivity patterns and make it versatile for various applications in synthesis and research .

Actividad Biológica

4-Bromomethyl-1,2-dinitrobenzene (BDNB) is an organic compound notable for its unique structure, which includes a benzene ring substituted with both bromomethyl and nitro groups. This compound has garnered attention in various fields, particularly in toxicology and medicinal chemistry, due to its biological activities and potential applications.

The synthesis of BDNB typically involves multiple steps:

- Nitration : The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

- Bromination : The nitrated compound is brominated with bromine in the presence of a catalyst (e.g., iron or aluminum bromide).

- Methylation : The final step involves methylation using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Mutagenicity

BDNB has been studied for its mutagenic properties. Research indicates that 1-halogenated-2,4-dinitrobenzenes, including BDNB, exhibit mutagenicity in Salmonella strains (TA98), with a specific activity order noted for different halogens. Notably, BDNB was shown to be mutagenic even in strains deficient in nitroreductase, indicating alternative pathways for its mutagenic effects .

Toxicological Effects

The compound has been linked to several toxicological effects:

- Methemoglobinemia : BDNB can bind to hemoglobin, inhibiting normal oxygen uptake, leading to symptoms such as cyanosis and respiratory distress at higher exposures .

- Allergic Reactions : It is known to cause contact allergies manifesting as eczema or urticaria, primarily through T-cell mediated immune responses .

Case Studies

Several studies have highlighted the biological implications of BDNB:

- A study demonstrated that exposure to BDNB resulted in significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. The IC50 values indicated that BDNB could be more effective than traditional chemotherapeutics like adriamycin and cisplatin .

- Another investigation focused on the electrophilic nature of BDNB, revealing its capacity to form adducts with proteins, which may contribute to its allergenic properties and cytotoxic effects .

The biological activity of BDNB is primarily attributed to its electrophilic bromomethyl group, which can react with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to alterations in cellular functions. Additionally, the nitro groups can undergo redox reactions, further contributing to its biological effects .

Summary of Biological Activities

| Activity Type | Observations/Findings |

|---|---|

| Mutagenicity | Positive mutagenic effects in Salmonella TA98 strains |

| Toxicity | Induces methemoglobinemia; allergic reactions possible |

| Cytotoxicity | Effective against cancer cell lines (IC50 values < 0.1 µM) |

| Mechanism | Electrophilic reactivity with nucleophiles; redox activity |

Propiedades

IUPAC Name |

4-(bromomethyl)-1,2-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAUAXFEMDPBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.